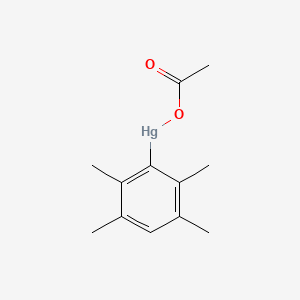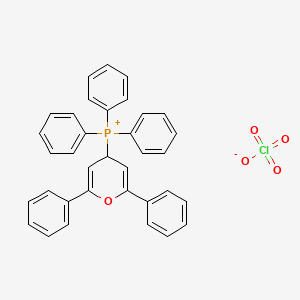
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C35H28ClO5P and a molecular weight of 595.037 g/mol . It is known for its unique structure, which includes a pyran ring substituted with diphenyl groups and a triphenylphosphanium moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of (2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate typically involves the reaction of 2,6-diphenyl-4H-pyran-4-one with triphenylphosphine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as benzene or alcohols, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Analyse Des Réactions Chimiques
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride to yield corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the perchlorate ion is replaced by other anions under suitable conditions.
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like sodium borohydride, and various solvents such as benzene and alcohols . The major products formed from these reactions include benzoic acid, benzoylacetic acid esters, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate involves its interaction with molecular targets through its unique chemical structure. The pyran ring and triphenylphosphanium moiety allow it to participate in various chemical reactions, including electron transfer and coordination with metal ions . These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
(2,6-Diphenyl-4H-pyran-4-yl)(triphenyl)phosphanium perchlorate can be compared with similar compounds such as:
2,6-Diphenyl-4H-thiopyran-4-one: This compound has a similar pyran ring structure but with sulfur instead of oxygen.
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: This compound features a pyran ring with different substituents, leading to different chemical properties.
Propriétés
Numéro CAS |
21186-83-4 |
|---|---|
Formule moléculaire |
C35H28ClO5P |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
(2,6-diphenyl-4H-pyran-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C35H28OP.ClHO4/c1-6-16-28(17-7-1)34-26-33(27-35(36-34)29-18-8-2-9-19-29)37(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32;2-1(3,4)5/h1-27,33H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FIRHGTURXCMKAK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


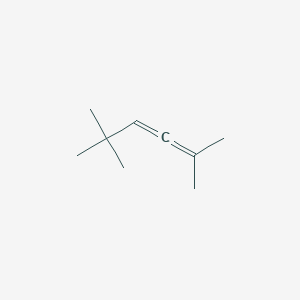
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
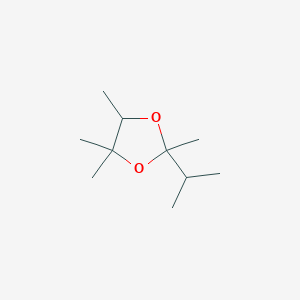
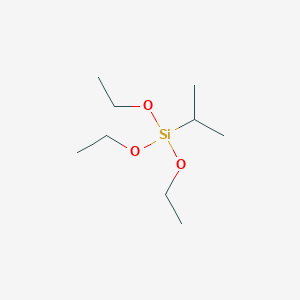


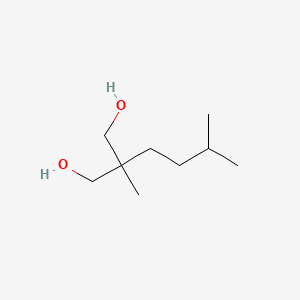
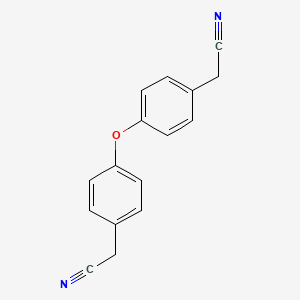

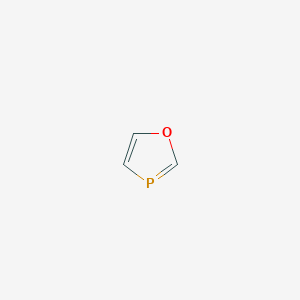
![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
